molecular formula C8H6N2O3S B1609648 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile CAS No. 74755-16-1

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Cat. No.: B1609648
CAS No.: 74755-16-1
M. Wt: 210.21 g/mol
InChI Key: WUECNENOORYKIB-CSKARUKUSA-N
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Description

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a chemical compound with the molecular formula C8H6N2O3S It is known for its unique structure, which includes a hydroxyimino group, a phenylsulfonyl group, and a nitrile group

Preparation Methods

The synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile typically involves the reaction of phenylsulfonylacetonitrile with hydroxylamine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile involves its ability to interact with nucleophiles and electrophiles. The hydroxyimino group can act as a nucleophile, while the nitrile group can act as an electrophile. This dual reactivity allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile include:

This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECNENOORYKIB-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430546
Record name (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74755-16-1
Record name (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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